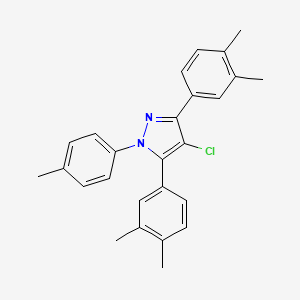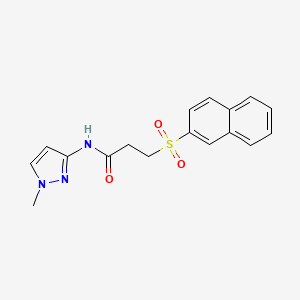![molecular formula C12H8BrF3N8 B10933014 2-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10933014.png)
2-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazolopyrimidine ring system
Preparation Methods
The synthesis of 2-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. The initial step typically includes the formation of the pyrazole ring, followed by the introduction of the bromine, methyl, and trifluoromethyl groups. The final step involves the fusion of the pyrazole ring with the triazolopyrimidine ring system. Industrial production methods often utilize advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using boron reagents.
Scientific Research Applications
2-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound binds to enzymes and inhibits their activity, disrupting key biochemical pathways. This inhibition can lead to the suppression of tumor growth in cancer cells .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:
- 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- Pyrazolo[3,4-d]pyrimidine
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C12H8BrF3N8 |
|---|---|
Molecular Weight |
401.15 g/mol |
IUPAC Name |
4-[4-bromo-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C12H8BrF3N8/c1-22-7(6(13)8(20-22)12(14,15)16)9-19-11-5-3-18-23(2)10(5)17-4-24(11)21-9/h3-4H,1-2H3 |
InChI Key |
MDKAUDSFDPIJAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C2=NN3C=NC4=C(C3=N2)C=NN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B10932958.png)
![(2Z)-2-{[4-(difluoromethoxy)-2-methylphenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B10932964.png)
![(4-benzylpiperazin-1-yl)[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10932973.png)
![methyl 4-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10932981.png)
![5-(4-methoxybenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B10932984.png)
![1-ethyl-3,5-dimethyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10932986.png)
![7-(3-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10932987.png)
![2-Methyl 4-propyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B10932995.png)
![methyl 1-{[(4-{[(E)-{5-[(4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10933002.png)
![6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933008.png)

![6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933024.png)
![3,6-dimethyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933026.png)
